1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-12-17(2)14-21(13-16)19-8-10-20(11-9-19)15-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHMHLQVGOVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 3,5 Dimethyl 1,4 Bipiperidine
Retrosynthetic Analysis and Strategic Disconnections of the Bipiperidine Core
A retrosynthetic analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine reveals several possible disconnection points. The most logical and convergent approach involves the disconnection of the C-N bond that forms the 1,4'-bipiperidine linkage. This disconnection simplifies the target molecule into two key synthons: a 1-benzyl-4-piperidone electrophile and a 3,5-dimethylpiperidine (B146706) nucleophile. This strategy is advantageous as both precursor fragments are readily accessible or can be synthesized from simple starting materials.
Another potential, though less direct, disconnection involves the cleavage of the N-benzyl bond. However, this would leave a more complex 1,4'-bipiperidine core to be synthesized, which would then require a final N-alkylation step. Given the commercial availability and straightforward synthesis of N-benzylated piperidines, the former disconnection is the more synthetically viable approach.
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, the most practical synthetic pathway to this compound involves the coupling of two key piperidine (B6355638) precursors.
Stepwise Construction from Simple Precursors
The synthesis can be envisioned as a stepwise process starting from commercially available and simple molecules. 1-Benzyl-4-piperidone can be synthesized via a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. researchgate.net Alternatively, it can be prepared by the N-alkylation of 4-piperidone (B1582916) with benzyl (B1604629) bromide. researchgate.net The second key precursor, 3,5-dimethylpiperidine, can be synthesized through the hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). researchgate.net
With both precursors in hand, the final C-N bond formation to create the bipiperidine structure is typically achieved through reductive amination.
Convergent and Divergent Synthetic Approaches
A divergent approach could also be considered, starting from a common intermediate that is then elaborated to introduce the benzyl and dimethyl substituents. For instance, one could start with a protected 4-aminopiperidine (B84694) and perform sequential alkylations. However, this would likely involve more steps and protection/deprotection sequences, making it less efficient than a convergent strategy.
Exploration of Palladium-Catalyzed Reactions for Bipiperidine Formation
While palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, their application to the direct formation of the 1,4'-bipiperidine linkage from two piperidine rings is not the most common approach. nih.gov These reactions typically involve the coupling of an aryl or vinyl halide with an amine. nih.gov In the context of this compound, a palladium-catalyzed approach might involve the coupling of a 1-benzyl-4-halopiperidine with 3,5-dimethylpiperidine. However, the more established and direct method of reductive amination is generally preferred for this type of transformation due to its efficiency and milder reaction conditions. nih.govbeilstein-journals.org
Reductive Amination Strategies for N-Alkylation
The key step in the proposed synthesis is the reductive amination between 1-benzyl-4-piperidone and 3,5-dimethylpiperidine. nih.gov This reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. sigmaaldrich.comorganic-chemistry.org A variety of reducing agents can be employed for this transformation.
Commonly used reducing agents for reductive amination include:
Sodium triacetoxyborohydride (B8407120) (STAB) harvard.edu
Sodium cyanoborohydride (NaBH₃CN) harvard.edu
Hydrogen gas with a metal catalyst (e.g., Pd/C) organic-chemistry.org
Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the iminium ion over the ketone, and does not require acidic conditions that can sometimes lead to side reactions. harvard.edu
Control of Reaction Conditions and Yield Optimization
The efficiency of the synthesis of this compound is highly dependent on the control of reaction conditions for each step.
For the N-alkylation of piperidine to form 1-benzylpiperidone, the choice of base and solvent is crucial to prevent the formation of quaternary ammonium (B1175870) salts. sigmaaldrich.comorganic-chemistry.org Common conditions involve using a weak base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile (B52724). sigmaaldrich.com
In the key reductive amination step, several factors can be optimized to maximize the yield of the final product.
Table 1: Optimization Parameters for Reductive Amination
| Parameter | Variation | Effect on Yield and Selectivity |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | NaBH(OAc)₃ is often preferred for its mildness and selectivity. harvard.edu H₂/Pd can be effective but may lead to debenzylation under harsh conditions. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Methanol (MeOH) | DCM and THF are common choices for reactions with borohydride (B1222165) reagents. sigmaaldrich.com |
| Temperature | Room temperature to reflux | The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates. |
| pH | Neutral to slightly acidic | Mildly acidic conditions can catalyze iminium ion formation, but strong acids can interfere with the reducing agent. harvard.edu |
| Stoichiometry | Equimolar or slight excess of the amine | Using a slight excess of the amine can help drive the reaction to completion. |
By carefully selecting the precursors and optimizing the reaction conditions for the key reductive amination step, this compound can be synthesized in a controlled and efficient manner.
Stereoselective Synthesis and Chiral Resolution Strategies
Achieving the desired stereochemistry of the final product requires careful control throughout the synthetic sequence, from the formation of the individual piperidine rings to their final coupling.
Asymmetric synthesis of piperidine rings can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from the chiral pool. nih.gov The asymmetric hydrogenation of prochiral pyridinium (B92312) salts is a powerful method for obtaining enantioenriched piperidines. unimi.it For example, the use of iridium catalysts with chiral phosphine (B1218219) ligands has shown success in the asymmetric hydrogenation of various N-heterocycles. nih.gov
Another approach is the use of chiral aziridines as precursors, which can undergo stereoselective ring-opening and cyclization cascades to form cis-2,6-disubstituted piperidines. nih.gov The nitro-Mannich reaction has also been employed for the diastereoselective synthesis of substituted piperidines, where the relative stereochemistry is controlled by either kinetic or thermodynamic protonation. nih.gov
The relative orientation of the two methyl groups in the 3,5-dimethylpiperidine fragment (cis or trans) is determined during the hydrogenation of 3,5-lutidine. As mentioned previously, the choice of catalyst plays a significant role in this diastereoselective process. tuodaindus.com For example, hydrogenation with 10% Pd/C tends to yield a higher proportion of the trans-isomer, while other catalysts might offer different selectivities. tuodaindus.com
Furthermore, epimerization can be used to convert between diastereomers. For instance, a cis-3,5-disubstituted piperidine can be treated with a base like potassium tert-butoxide (KOtBu) in an appropriate solvent such as tetrahydrofuran (THF) at low temperatures to induce epimerization to the more thermodynamically stable trans-isomer, or vice-versa, depending on the specific substituents and reaction conditions. wikipedia.org
For racemic mixtures of piperidine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.govnih.gov This is particularly relevant for the trans-diastereomer of 3,5-dimethylpiperidine, which exists as a pair of enantiomers. wikipedia.org
The choice of chiral stationary phase (CSP) is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives. nih.govnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation. researchgate.net In some cases, pre-column derivatization with a chiral or UV-active agent can be employed to facilitate separation and detection, especially for compounds lacking a strong chromophore. rsc.orggoogle.com
The table below presents typical chiral HPLC conditions used for the separation of analogous piperidine derivatives.
| Chiral Stationary Phase | Mobile Phase | Analyte Type | Detection | Reference |
|---|---|---|---|---|
| Chiralcel OD | Hexane/Isopropanol | 1,3-dimethyl-4-phenylpiperidines | UV | nih.gov |
| Chiralcel OJ | Hexane/Isopropanol | 1,3-dimethyl-4-phenylpiperidines | UV | nih.gov |
| Chiralpak AD-H | Ethanol/Diethylamine | Derivatized piperidin-3-amine | UV (228 nm) | rsc.org |
| Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) | Polar-organic, reversed-phase, or HILIC | β-blockers (containing piperidine-like structures) | UV | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of N-heterocycles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. tuodaindus.comnih.gov Key strategies include the use of environmentally benign solvents, catalytic methods to minimize waste, and energy-efficient reaction conditions. nih.govscilit.com
For the synthesis of piperidines, several greener approaches have been explored. The use of water as a solvent for hydrogenation reactions, where applicable, is a significant step towards sustainability. nih.gov Electrocatalytic hydrogenation of pyridines at ambient temperature and pressure presents an energy-efficient alternative to traditional high-pressure, high-temperature methods. acs.org
Advanced Structural Elucidation and Conformational Analysis of 1 Benzyl 3,5 Dimethyl 1,4 Bipiperidine
High-Resolution Spectroscopic Characterization Techniques
A combination of high-resolution spectroscopic methods provides a powerful toolkit for the detailed structural analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine. These techniques, ranging from nuclear magnetic resonance to mass spectrometry and vibrational spectroscopy, offer complementary information crucial for a complete molecular understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For a molecule with the complexity of this compound, a suite of one- and two-dimensional NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine its stereochemistry and conformational dynamics.
Multi-dimensional NMR experiments are essential for establishing the covalent framework and the spatial arrangement of atoms in this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be crucial in tracing the connectivity within the two piperidine (B6355638) rings and the benzyl (B1604629) group. For instance, correlations would be observed between the protons of the benzyl group's aromatic ring and the benzylic methylene (B1212753) protons. Within the piperidine rings, the geminal and vicinal couplings of the methylene protons and the methine protons at the 3 and 5 positions would be clearly delineated.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum of this compound would allow for the direct assignment of the carbon signals based on their attached protons. For example, the signals of the methyl carbons would be correlated with the corresponding methyl proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netresearchgate.net HMBC is instrumental in connecting the different structural fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the benzylic methylene protons to the quaternary carbon of the benzyl group and to the carbons of the adjacent piperidine ring.
Correlations from the methyl protons to the C3 and C5 carbons of the dimethylpiperidine ring.
Correlations between the protons on one piperidine ring and the carbons on the other, confirming the 1,4'-bipiperidine linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. researchgate.net For this compound, NOESY can help establish the relative stereochemistry of the methyl groups at the C3 and C5 positions (cis or trans) by observing the presence or absence of through-space correlations between their protons. The orientation of the benzyl group relative to the piperidine ring can also be inferred from NOE contacts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | ~3.5 | ~63 |
| Benzyl Aromatic CH | 7.2-7.4 | 127-130 |
| Piperidine CH (unsubstituted) | 1.4-1.8, 2.8-3.0 | 45-55 |
| Dimethylpiperidine CH | 1.5-2.0, 2.5-2.8 | 40-50 |
| Dimethylpiperidine CH-CH₃ | ~2.2 | ~30-35 |
| CH₃ | ~0.9 | ~15-20 |
| Piperidine C-N (unsubstituted) | - | ~50-60 |
| Dimethylpiperidine C-N | - | ~55-65 |
| Piperidine C4' | - | ~60-70 |
Note: These are predicted values based on data for structurally similar compounds and general NMR principles. researchgate.netrsc.orgillinois.edudu.eduorganicchemistrydata.orgresearchgate.netsigmaaldrich.comdocbrown.info Actual experimental values may vary.
The two piperidine rings in this compound can exist in various chair and boat conformations, which can interconvert. Variable temperature (VT) NMR studies are employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in line shapes, such as broadening or coalescence of signals, which provide information about the energy barriers of conformational exchange processes. For instance, at low temperatures, the interconversion between different chair conformations might be slow enough on the NMR timescale to observe separate signals for axial and equatorial protons, which would appear as a single averaged signal at room temperature.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₉H₃₀N₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
Furthermore, by employing techniques such as electron ionization (EI) or collision-induced dissociation (CID), the fragmentation pathways of the molecule can be studied. libretexts.orglibretexts.orgyoutube.comslideshare.netchemguide.co.uk The analysis of these fragments provides valuable structural information. Common fragmentation patterns for N-benzylpiperidine derivatives often involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a piperidinyl radical. chemicalbook.comnist.gov Cleavage of the C-N bonds within the piperidine rings is also a common fragmentation route.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 286 | [M]⁺ (Molecular Ion) |
| 271 | [M - CH₃]⁺ |
| 195 | [M - C₆H₅CH₂]⁺ |
| 112 | [C₇H₁₄N]⁺ (Dimethylpiperidine fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: These are predicted fragments based on common fragmentation patterns of related compounds. libretexts.orgchemguide.co.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.commdpi.com The resulting spectra provide a "fingerprint" of the molecule and are useful for identifying functional groups.
For this compound, the IR and Raman spectra would exhibit characteristic vibrational bands:
C-H stretching vibrations: Aromatic C-H stretches from the benzyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine rings and methyl groups would be observed just below 3000 cm⁻¹.
C-N stretching vibrations: These would be found in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.
C-C stretching vibrations: Aromatic C-C stretches from the benzyl ring would appear around 1600-1450 cm⁻¹.
CH₂ bending (scissoring) and CH₃ bending vibrations: These would be observed in the 1470-1365 cm⁻¹ region.
Out-of-plane (OOP) bending vibrations: The substitution pattern of the aromatic ring can be inferred from the OOP C-H bending bands in the 900-675 cm⁻¹ region.
A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide deeper insights into the molecular structure and conformation.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C-N stretch | 1250-1020 |
| Aromatic C=C stretch | 1600-1450 |
| CH₂/CH₃ bend | 1470-1365 |
| Aromatic C-H OOP bend | 900-675 |
Note: These are predicted ranges based on typical vibrational frequencies of functional groups found in the molecule. chemicalbook.comnist.govmdpi.com
Circular Dichroism (CD) Spectroscopy for Determination of Absolute Configuration
Since this compound possesses chiral centers (at the C3, C5, and potentially the C4' positions, depending on the conformation), it can exist as different enantiomers and diastereomers. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.orgnih.govtum.deutsunomiya-u.ac.jplibretexts.orgharvard.edu
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured CD spectrum with theoretical spectra calculated for different possible stereoisomers (using methods like time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be determined. nih.gov This is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. nih.govrsc.org
X-ray Crystallography for Solid-State Structure Determination
In the solid state, the crystal packing of bipiperidine derivatives is governed by a variety of non-covalent interactions. For a molecule like this compound, several types of interactions are anticipated to play a significant role in the stability of its crystal lattice.
Hydrogen Bonding: Although the tertiary amine nitrogens of the bipiperidine core cannot act as hydrogen bond donors, they can function as acceptors. In the presence of suitable donors, such as solvent molecules or counter-ions, intermolecular hydrogen bonds can be formed. For instance, studies on related piperidine compounds have shown the formation of intramolecular hydrogen bonds in specific contexts. evitachem.com
Pi-Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, where the electron-rich π systems overlap, are a significant cohesive force in the crystal packing of many aromatic compounds.
The 3,5-dimethylpiperidine (B146706) moiety of the molecule contains chiral centers, leading to the existence of different stereoisomers. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in their crystalline form. This is typically achieved through the analysis of anomalous dispersion effects, often utilizing the Flack parameter. While specific data for this compound is unavailable, the methodology remains a standard for such determinations.
Conformational Analysis of the Bipiperidine Scaffold
The conformational landscape of this compound is complex due to the flexibility of the two piperidine rings and the rotational freedom around the connecting bonds.
The six-membered piperidine rings are not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.
| Conformation | Relative Energy | Key Features |
| Chair | Lowest | Staggered arrangement of all substituents, minimizing torsional strain. |
| Twist-Boat | Intermediate | Less stable than the chair due to some eclipsing interactions. |
| Boat | Highest | Least stable due to significant steric hindrance ("flagpole" interactions) and torsional strain. |
For substituted piperidines, the chair conformation is overwhelmingly preferred. In the case of this compound, both piperidine rings are expected to adopt a chair conformation to accommodate the substituents in the most sterically favorable positions. However, in specific environments, such as within a protein binding pocket, less stable conformations like the twist-boat have been observed for N-acylpiperidines. nih.gov
The substituents on the piperidine rings have a profound influence on the conformational equilibrium.
Methyl Groups: In a 3,5-disubstituted piperidine ring, the relative stereochemistry of the methyl groups (cis or trans) dictates the preferred arrangement in the chair conformation. To avoid destabilizing 1,3-diaxial interactions, bulky substituents preferentially occupy equatorial positions. rsc.org Thus, in the most stable conformer of the cis-3,5-dimethylpiperidine (B12482) ring, both methyl groups would be in equatorial positions. For the trans isomer, one methyl group would be axial and the other equatorial.
Benzyl Group: The N-benzyl group on one of the piperidine rings also has conformational preferences. The nitrogen atom in an N-benzylpiperidine is sp3 hybridized, and the benzyl group can occupy either an axial or equatorial position. The large size of the benzyl group would strongly favor an equatorial orientation to minimize steric clashes with the axial hydrogens on the same ring.
The molecule is not static and undergoes various dynamic processes, including ring inversion and rotation around single bonds.
Ring Inversion: The piperidine rings can flip between two chair conformations. However, the presence of bulky substituents significantly raises the energy barrier for this process and can effectively "lock" the ring in a single, preferred conformation where the substituents are predominantly equatorial.
Rotation around the C-N and C-C Bonds: There is rotational freedom around the C-N bond connecting the benzyl group and the piperidine ring, as well as the C-N and C-C bonds of the bipiperidine linkage. NMR studies on similar N-substituted piperidines have shown that hindered rotation can lead to the observation of distinct rotamers at room temperature, indicating a significant energy barrier to interconversion. copernicus.org Computational methods, such as replica-exchange with solute tempering molecular dynamics (REST-MD), can be employed to calculate these rotational energy barriers. copernicus.org
Computational and Theoretical Investigations of 1 Benzyl 3,5 Dimethyl 1,4 Bipiperidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating molecular properties at the electronic level. researchgate.netcolab.ws These methods are used to determine stable conformations, electronic distributions, and to predict spectroscopic data.
The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface. researchgate.net For a flexible molecule like 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine, which features two piperidine (B6355638) rings, multiple conformations are possible. The piperidine rings can adopt chair, boat, or twist-boat conformations, and the benzyl (B1604629) group can orient itself in various positions relative to the ring it is attached to.
Table 1: Illustrative Relative Energies of this compound Conformers This table is a hypothetical representation of the type of data obtained from geometry optimization studies.
| Conformer | Piperidine Ring 1 Conformation | Piperidine Ring 2 Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Chair | Chair | 0.00 |
| B | Chair | Skew-Boat | +5.8 |
| C | Skew-Boat | Chair | +6.1 |
| D | Boat | Boat | +11.5 |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl group's aromatic ring and the nitrogen atoms. The LUMO would likely be distributed over the antibonding orbitals of the benzyl ring system.
A Molecular Electrostatic Potential (MEP) map further clarifies reactivity by visualizing the charge distribution. colab.wsnih.gov The MEP map would show negative potential (red/yellow) around the electronegative nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov
Table 2: Illustrative Calculated Electronic Properties This table presents typical electronic parameters that would be calculated for a molecule like this compound using DFT methods.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.20 |
| Ionization Potential | 6.15 |
| Electron Affinity | 0.95 |
| Electronegativity (χ) | 3.55 |
DFT calculations are also a reliable tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification. researchgate.netcolab.ws
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can be calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Key vibrational modes would include C-H stretches from the alkyl and aromatic groups, C-N stretches of the piperidine rings, and C=C stretches of the benzyl ring.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. ejosat.com.tr Calculated values are compared to a standard reference, like Tetramethylsilane (TMS), to yield the chemical shifts that can be directly correlated with experimental spectra. This is invaluable for assigning specific signals to the correct nuclei within the complex structure.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is a hypothetical example of how theoretical spectroscopic data would be presented and compared with experimental findings.
| Property | Calculated Value | Expected Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency | 3050 cm⁻¹ (scaled) | ~3030 cm⁻¹ | Aromatic C-H Stretch |
| 2955 cm⁻¹ (scaled) | ~2940 cm⁻¹ | Aliphatic C-H Stretch | |
| 1125 cm⁻¹ (scaled) | ~1115 cm⁻¹ | C-N Stretch | |
| ¹H NMR Shift | 7.35 ppm | ~7.3 ppm | Aromatic Protons (Benzyl) |
| 3.55 ppm | ~3.5 ppm | -CH₂- (Benzyl) | |
| 0.90 ppm | ~0.9 ppm | -CH₃ Protons | |
| ¹³C NMR Shift | 138.5 ppm | ~138 ppm | Quaternary Aromatic Carbon |
| 63.0 ppm | ~62.5 ppm | -CH₂- (Benzyl) |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum calculations are excellent for static properties and small conformational changes, Molecular Dynamics (MD) simulations are essential for exploring the full range of molecular motions and conformational changes over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the molecule, providing a trajectory that reveals its dynamic behavior.
MD simulations are particularly powerful for sampling the vast conformational space of flexible molecules. nih.gov By simulating the molecule for nanoseconds to microseconds, one can observe transitions between different conformations, such as the flipping of the piperidine rings. Performing these simulations in both the gas phase and in a simulated solvent allows for a comprehensive understanding of the molecule's intrinsic flexibility and how it is influenced by its environment. researchgate.net
To ensure a thorough exploration of the conformational landscape, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) can be used. researchgate.net Following the simulation, cluster analysis is often performed on the resulting trajectory to group similar structures and identify the most populated or representative conformational states. mdpi.com
The presence of a solvent can have a profound impact on the conformational equilibrium of a molecule. Polar solvents, for instance, can stabilize conformations with a larger dipole moment. MD simulations explicitly model these interactions, either by including a large number of individual solvent molecules (explicit solvent) or by using a mathematical continuum model to represent the solvent (implicit solvent). nih.gov
Molecular Modeling and Docking Studies (focused on theoretical binding with general chemical scaffolds, not specific biological targets in humans)
Computational modeling and docking studies provide valuable insights into the potential non-covalent interactions of a ligand with a chemical scaffold. These theoretical investigations can predict binding modes and affinities, guiding the design of new molecules. For this compound, molecular modeling can elucidate how its distinct structural features—the benzyl group, the bipiperidine core, and the methyl substituents—contribute to potential binding events.
Molecular docking simulations can be performed to predict the preferred orientation of this compound when it binds to a general chemical scaffold. Based on computational studies of analogous benzylpiperidine structures, a hypothetical binding scaffold for this compound would likely possess specific features to accommodate the ligand. nih.gov These features typically include a negatively charged or polar region to interact with the protonated piperidine nitrogen and hydrophobic pockets to house the aromatic and aliphatic parts of the molecule. nih.gov
At a physiological pH of 7.4, the tertiary amine of the benzyl-substituted piperidine ring is expected to be largely in a protonated, positively charged state. nih.gov This cationic center is crucial for forming strong electrostatic interactions. Docking studies on similar compounds reveal that the ionized nitrogen atom can form a bidentate salt bridge with acidic functionalities, such as carboxylate groups from glutamate (B1630785) or aspartate residues in a protein scaffold. nih.gov Furthermore, this charged nitrogen can participate in a π-cation interaction with an aromatic ring system, like that of a phenylalanine residue. nih.gov
Table 1: Predicted Theoretical Interactions for this compound with a General Scaffold
| Interaction Type | Ligand Moiety Involved | Potential Scaffold Moiety |
| Salt Bridge / Ionic | Protonated Piperidine Nitrogen | Acidic groups (e.g., Carboxylate) |
| π-Cation Interaction | Protonated Piperidine Nitrogen | Aromatic rings (e.g., Phenylalanine) |
| Hydrogen Bonding | Protonated Piperidine Nitrogen (as donor) | Hydrogen bond acceptors (e.g., Carbonyl oxygen) |
| Hydrophobic Interaction | Benzyl Group | Hydrophobic pocket / Aromatic residues |
| Hydrophobic Interaction | Dimethyl-piperidine Ring | Hydrophobic sub-pocket / Aliphatic residues |
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in a purely theoretical context, with a calculated property like binding affinity. mdpi.comresearchgate.net A theoretical SAR model for this compound can be developed by creating a virtual library of analogs and calculating their docking scores against a defined chemical scaffold.
The process involves systematically modifying the parent structure and evaluating the effect of these modifications on the predicted binding energy. mdpi.com For instance, substitutions could be made on the benzyl ring, the piperidine rings could be altered, or the methyl groups could be moved or removed. For example, studies on similar benzyl-substituted heterocyclic compounds have shown that adding electron-withdrawing groups like fluoro substituents to the benzyl ring, or replacing it with other aromatic systems, can significantly alter binding affinity. nih.govnih.gov
A hypothetical computational SAR study could yield data like that presented in the table below. In this theoretical model, the "activity" is represented by a calculated docking score, where a more negative value implies a stronger predicted binding. Such a model, even without experimental data, can identify which molecular features are theoretically most important for binding. nih.gov
Table 2: Hypothetical Computational SAR Data for Analogs of this compound
| Compound ID | Modification from Parent Structure | Theoretical Docking Score (kcal/mol) | Predicted Activity Contribution |
| Parent | This compound | -9.5 | Baseline |
| Analog 1 | 4'-fluoro on benzyl group | -9.2 | Slightly unfavorable |
| Analog 2 | 4'-hydroxyl on benzyl group | -8.1 | Unfavorable nih.gov |
| Analog 3 | N-phenethyl instead of N-benzyl | -9.8 | Favorable |
| Analog 4 | 3-methyl only (des-5-methyl) | -8.9 | Unfavorable |
| Analog 5 | cis-3,5-dimethyl stereoisomer | -9.6 | Neutral / Favorable |
Computational Study of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediate structures, characterizing transition states, and calculating energy profiles. researchgate.net This can be applied to understand the key synthetic steps involved in the formation of this compound.
A common and efficient method for the synthesis of N-benzyl piperidines is the direct N-alkylation of a secondary amine with a benzyl halide, such as benzyl bromide. nih.govwhiterose.ac.uk This SN2 reaction is a key step that can be modeled computationally. Using Density Functional Theory (DFT) calculations, the geometry of the transition state for this reaction can be located and characterized. researchgate.net
The transition state would feature a partially formed nitrogen-carbon bond between the piperidine nitrogen and the benzylic carbon, and a partially broken carbon-bromine bond. Computational analysis would confirm this structure as a true first-order saddle point on the potential energy surface by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net Key parameters of this transition state, such as bond lengths and angles, can be precisely calculated.
Table 3: Hypothetical Calculated Properties of the Transition State for N-Benzylation
| Parameter | Description | Calculated Value (Hypothetical) |
| N---C Bond Length | Distance between piperidine N and benzylic C | 2.15 Å |
| C---Br Bond Length | Distance between benzylic C and Br | 2.28 Å |
| N-C-Br Angle | Angle of the reacting atoms | ~178° |
| Imaginary Frequency | Vibrational mode of the transition state | -350 cm⁻¹ |
By calculating the energies of the reactants (3,5-dimethyl-1,4'-bipiperidine and benzyl bromide), the transition state (from 4.4.1), and the products (this compound and bromide ion), a complete reaction energy profile can be constructed. mit.edu This profile provides critical thermodynamic and kinetic information about the reaction.
Table 4: Hypothetical Energy Profile for the N-Benzylation of 3,5-dimethyl-1,4'-bipiperidine
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 3,5-dimethyl-1,4'-bipiperidine + Benzyl Bromide | 0.0 |
| Transition State | [Br---CH₂(Ph)---N(piperidine)]‡ | +18.5 |
| Products | This compound + Br⁻ | -22.0 |
This profile suggests the reaction is kinetically accessible and thermodynamically favorable, consistent with its utility as a synthetic method.
Chemical Reactivity and Derivatization of 1 Benzyl 3,5 Dimethyl 1,4 Bipiperidine
Functionalization at Nitrogen Atoms
The two nitrogen atoms within the 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine scaffold exhibit different reactivity profiles, enabling selective functionalization. The nitrogen of the 3,5-dimethylpiperidine (B146706) ring is a secondary amine, making it a prime site for classical amine reactions. In contrast, the nitrogen in the second piperidine (B6355638) ring is a tertiary amine, part of an N-benzylpiperidine system, which can undergo quaternization and oxidation. nih.gov
The secondary amine in the 3,5-dimethylpiperidine ring is nucleophilic and readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation: This reaction typically involves the treatment of the bipiperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base can be critical, especially with reactive alkylating agents. For instance, conditions can be tailored to favor either SN1 or SN2 pathways depending on the substrate. chemicalforums.com Reductive amination, using an aldehyde or ketone with a reducing agent, presents an alternative route to N-alkylation.
N-Acylation: The introduction of an acyl group can be achieved by reacting the secondary amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, coupling with various acids can be mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU/HOBt/DIPEA systems to form amide linkages. nih.gov
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, Et₃N) | Solvent (e.g., ACN, DMF), RT to elevated temp. | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) | Solvent (e.g., DCE, MeOH), Acid catalyst (optional) | Tertiary Amine |
| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Et₃N, Pyridine) | Solvent (e.g., DCM, THF), 0 °C to RT | Amide |
| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., DCC, HBTU) | Solvent (e.g., DMF, DCM), RT | Amide |
The tertiary nitrogen of the N-benzylpiperidine ring is susceptible to reactions that increase its coordination number or oxidation state.
Quaternary Ammonium (B1175870) Salts: These salts are formed by the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide. The resulting quaternary ammonium compounds have distinct properties, including increased water solubility and utility as phase-transfer catalysts or antimicrobial agents. cymitquimica.com The benzyl (B1604629) group itself can also be a site for such reactions under specific conditions.
Amine Oxides: Both the secondary and tertiary nitrogen atoms can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). Amine oxides are polar, water-soluble compounds and are important intermediates in certain synthetic transformations, such as the Boekelheide rearrangement. wikipedia.org
| Reaction Type | Target Nitrogen | Reagents | Typical Conditions | Product Type |
|---|---|---|---|---|
| Quaternization | Tertiary (N-benzyl) | Alkyl Halide (e.g., CH₃I) | Solvent (e.g., ACN, Acetone), RT or heat | Quaternary Ammonium Salt |
| N-Oxide Formation | Secondary and/or Tertiary | m-CPBA, H₂O₂ | Solvent (e.g., DCM, MeOH), 0 °C to RT | Amine Oxide |
Functionalization at Carbon Centers
Modifications at the carbon skeleton of this compound can lead to complex structural analogues. The reactivity of the carbon centers is influenced by adjacent atoms, particularly the nitrogen atoms and the aromatic benzyl ring.
The term "alpha-methyl groups" can refer to the methyl groups at positions 3 and 5, or more commonly in this context, the carbons alpha to the nitrogen atoms. The benzyl group also presents a reactive site.
Reactivity of the Benzyl Ring: The benzylic position (the CH₂ group attached to the benzene (B151609) ring) is particularly reactive. The C-H bonds at this position are weakened due to the stability of the resulting benzyl radical. wikipedia.org This allows for selective functionalization reactions. For example, benzylic bromination can be accomplished using N-bromosuccinimide (NBS) under radical initiation (Wohl-Ziegler reaction). Furthermore, the benzylic methylene (B1212753) can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate. wikipedia.org
Reactivity of Carbons Alpha to Nitrogen: The C-H bonds on the carbons adjacent (alpha) to the piperidine nitrogens can be activated for functionalization. Deprotonation at these sites can be achieved with strong bases, followed by reaction with electrophiles. The regioselectivity of such reactions can be influenced by the steric and electronic environment of each alpha-carbon. researchgate.net
Achieving regioselective functionalization on the piperidine rings is a significant synthetic challenge due to the multiple, chemically similar C-H bonds. However, modern catalytic methods allow for precise, site-selective C-H functionalization. nih.govnih.gov The outcome is often controlled by the choice of a specific rhodium catalyst and the nature of the protecting group on the nitrogen. nih.govd-nb.info
For the 3,5-dimethyl-substituted ring, direct C-H functionalization would be sterically hindered and electronically influenced by the methyl groups and the secondary amine. The N-benzylpiperidine ring, after potential de-benzylation and re-protection with a suitable directing group (e.g., N-Boc, N-Bs), could be functionalized at the C2, C3, or C4 positions. nih.govd-nb.info For example, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can generate 2-substituted or 4-substituted analogues depending on the catalyst and N-protecting group employed. nih.gov Indirect methods, such as cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, can be used to access 3-substituted derivatives. nih.govd-nb.info
| Position | Method | Key Reagents | Comment |
|---|---|---|---|
| C2-Position | Rh-catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄, Diazo compound | Requires N-Brosyl protecting group for high diastereoselectivity. nih.gov |
| C4-Position | Rh-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, Diazo compound | Requires N-α-oxoarylacetyl protecting group. nih.gov |
| C3-Position | Indirect: Cyclopropanation / Ring-Opening | 1. Rh-catalyst, Diazo compound; 2. Et₃SiH, BF₃·Et₂O | Requires synthesis of a tetrahydropyridine precursor. d-nb.info |
Ring-Opening, Ring-Expansion, and Rearrangement Reactions
The cyclic structure of the piperidine rings can be altered through various reactions, leading to novel scaffolds.
Ring-Opening Reactions: The N-benzyl tertiary amine can undergo the von Braun reaction upon treatment with cyanogen (B1215507) bromide (CNBr). This reaction cleaves one of the N-C bonds of the piperidine ring, resulting in a cyanamide (B42294) and a terminally-brominated alkyl chain. Subsequent hydrolysis can yield the ring-opened diamine.
Ring-Expansion Reactions: Reactions like the Demjanov and Tiffeneau-Demjanov rearrangements provide pathways for one-carbon ring expansion of cyclic amines. wikipedia.org These reactions typically proceed via diazotization of a primary amine on a side chain attached to the ring. For the target molecule, this would require prior functionalization to introduce an aminomethyl group, for example, at the C4 position of the N-benzylpiperidine ring. The subsequent reaction with nitrous acid could induce a rearrangement, expanding the six-membered piperidine ring to a seven-membered ring. wikipedia.org
Rearrangement Reactions: Quaternary ammonium salts derived from the tertiary amine can undergo rearrangement. The Stevens rearrangement and the related Sommelet-Hauser rearrangement are known for ylides generated by deprotonation of a quaternary ammonium salt. msu.edu For example, quaternization with methyl iodide followed by treatment with a strong base could initiate a nih.govd-nb.info- or nih.govnih.gov-sigmatropic shift, moving a group to an adjacent carbon and forming a new tertiary amine. Additionally, N-oxides can undergo nih.govnih.gov-sigmatropic rearrangements, such as the Boekelheide reaction, upon treatment with an acylating agent like trifluoroacetic anhydride. wikipedia.org
Heterocyclic Transformations and Degradation Pathways
Detailed experimental studies on the heterocyclic transformations and degradation pathways of this compound are not readily found in current scientific literature. However, based on the known chemistry of N-benzylpiperidines and related heterocyclic systems, several potential transformations and degradation routes can be postulated.
One of the most common reactions involving N-benzylamines is N-debenzylation . This can typically be achieved through catalytic hydrogenation, where hydrogen gas and a catalyst, such as palladium on carbon (Pd/C), are used to cleave the benzyl-nitrogen bond, yielding the corresponding secondary amine, 3,5-dimethyl-1,4'-bipiperidine, and toluene. This reaction is a cornerstone in synthetic organic chemistry for the deprotection of nitrogen atoms.
The piperidine rings themselves can be subject to oxidation . Strong oxidizing agents could potentially lead to the formation of N-oxides or lactams. For instance, oxidation of the piperidine ring bearing the methyl groups could yield a corresponding piperidinone. A related compound, cis-1-benzyl-3,5-dimethyl-4-oxopiperidine, is a known drug intermediate, suggesting that oxidation at the 4-position of the piperidine ring is a feasible transformation. medchemexpress.commedchemexpress.com
Ring-opening reactions could occur under more forcing conditions, leading to degradation of the heterocyclic framework. For example, the Hofmann elimination, a process that involves exhaustive methylation of the amine followed by treatment with a base, could lead to the opening of one of the piperidine rings. However, the complexity of the bipiperidine system might lead to a mixture of products.
The presence of the two nitrogen atoms also allows for potential intramolecular cyclization reactions under specific conditions, although no such reactions have been reported for this specific compound. The stereochemistry of the 3,5-dimethyl substitution will significantly influence the feasibility and outcome of such transformations.
Applications in Metal-Ligand Chemistry and Coordination Complexes
The application of this compound in metal-ligand chemistry and the formation of coordination complexes for catalysis is another area with limited specific data. However, the presence of two tertiary amine nitrogen atoms makes it a potential bidentate ligand for a variety of metal ions.
The nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center to form a coordination complex. The steric hindrance caused by the benzyl group and the methyl groups would play a crucial role in the coordination geometry and the stability of the resulting metal complex. It is likely that this ligand would favor coordination to metals that can accommodate bulky ligands.
N-benzylpiperidine derivatives have been explored as ligands in catalysis. For instance, they can be part of more complex ligand architectures used in cross-coupling reactions. While no specific catalytic applications for this compound have been reported, its structural features suggest potential as a ligand in reactions such as:
Palladium-catalyzed cross-coupling reactions: The nitrogen atoms could coordinate to a palladium center, influencing its catalytic activity in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination.
Transition metal-catalyzed oxidation or reduction reactions: The ligand could modulate the redox properties of a coordinated metal, enabling its use in catalytic oxidation of alcohols or reduction of ketones.
The development of specific metal complexes with this compound would require experimental investigation to determine their structure, stability, and catalytic efficacy.
Table of Potential Reactions and Applications
| Reaction/Application Type | Potential Reagents/Conditions | Expected Outcome/Product |
| N-Debenzylation | H₂, Pd/C | 3,5-dimethyl-1,4'-bipiperidine |
| Oxidation | Strong oxidizing agents (e.g., m-CPBA, KMnO₄) | N-oxides, piperidinones |
| Metal Coordination | Transition metal salts (e.g., PdCl₂, Cu(OAc)₂) | Metal-ligand complex |
| Catalysis (Hypothetical) | In conjunction with a metal catalyst (e.g., Palladium) | Potential for use in cross-coupling reactions |
Role As a Synthetic Intermediate and Building Block in Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules (non-clinical targets)
The structural framework of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine makes it a valuable precursor for the synthesis of more intricate, non-clinical organic molecules. The piperidine (B6355638) motif is a fundamental building block in the synthesis of a wide array of complex molecules. tuodaindus.com The presence of the N-benzyl group offers a versatile handle for further chemical modification or deprotection strategies, while the dimethyl-substituted piperidine ring provides steric and electronic influence that can be exploited in subsequent synthetic steps.
While specific research detailing the use of this compound in the synthesis of non-clinical complex organic molecules is not extensively documented, the broader class of N-substituted piperidines is widely employed in such endeavors. nih.gov For instance, derivatives of N-benzylpiperidine are utilized as key intermediates in the multi-step synthesis of various organic compounds where the piperidine ring forms a core structural element. scilit.comnih.gov The synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate highlights the utility of the N-benzylpiperidine scaffold as a useful intermediate for alkaloid synthesis, showcasing how this structural unit can be elaborated into more complex molecular architectures. scilit.com
Scaffold for the Rational Design of Novel Chemical Entities (NCEs) for Academic Exploration
The bipiperidine core of this compound serves as an excellent scaffold for the rational design of novel chemical entities (NCEs) for academic exploration. A scaffold in chemical design refers to a core molecular structure upon which various modifications can be made to create a library of related compounds. The piperazine (B1678402) scaffold, a related six-membered heterocycle, is considered a privileged scaffold in drug design due to its favorable physicochemical properties. nih.govresearchgate.net Similarly, the bipiperidine framework offers a three-dimensional architecture that can be systematically functionalized to explore chemical space and investigate structure-activity relationships in non-clinical contexts.
The exploration of piperidine-based fragments is a significant area of interest in chemical biology and medicinal chemistry, demonstrating the value of such scaffolds in generating molecular diversity. nih.gov The process of scaffold hopping, where one core structure is replaced by another with similar properties, is a common strategy in the design of NCEs. researchgate.net The this compound scaffold, with its defined stereochemistry and multiple points for diversification, is a prime candidate for such academic explorations, allowing researchers to probe the impact of structural modifications on the properties and behavior of the resulting molecules.
Applications in Materials Science (e.g., polymer chemistry, supramolecular chemistry)
While direct applications of this compound in materials science are not well-documented, its structural components suggest potential utility in this field. Bipyridine units, which are structurally related to the bipiperidine core, are extensively used as ligands in the synthesis of functional materials and supramolecular assemblies. researchgate.netmdpi.com These bipyridine-containing materials exhibit a range of interesting electronic and physicochemical properties. researchgate.net
The field of supramolecular chemistry often relies on molecules capable of self-assembly through non-covalent interactions. The nitrogen atoms in the bipiperidine rings of this compound could potentially act as hydrogen bond acceptors, facilitating the formation of ordered supramolecular structures. Although research has focused more on bipyridine-based supramolecular helicates and other architectures, the underlying principles of self-assembly could be applied to bipiperidine scaffolds. mdpi.com In polymer chemistry, bifunctional building blocks are essential for creating cross-linked networks. The two piperidine rings of this compound could be functionalized to act as linking units in the synthesis of novel polymers.
Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of chiral centers in the 3,5-dimethylpiperidine (B146706) ring of this compound suggests its potential as a chiral auxiliary or ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, a key requirement in many areas of chemistry. nih.govrsc.org A wide variety of chiral ligands based on different structural backbones have been developed and successfully applied in asymmetric transformations. nih.gov
The design of chiral ligands often involves the incorporation of a C2-symmetric element, which has proven to be a successful strategy in achieving high levels of enantioselectivity. nih.gov While this compound itself is not C2-symmetric, its chiral nature could be harnessed to induce asymmetry in catalytic reactions. Chiral N-heterocyclic carbene ligands derived from 2,2'-bipiperidine have been synthesized and their rhodium and iridium complexes have been studied in asymmetric catalysis. acs.org This demonstrates that the bipiperidine framework can indeed serve as a platform for the development of effective chiral ligands. Furthermore, the synthesis of chiral guanidines and their derivatives for asymmetric synthesis showcases the broad utility of chiral nitrogen-containing compounds as organocatalysts. rsc.org The development of chiral variants of this compound could therefore open up new avenues in the field of asymmetric catalysis.
Analytical Methodologies for Characterization and Quantification of 1 Benzyl 3,5 Dimethyl 1,4 Bipiperidine
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine, enabling the separation of the main compound from impurities and stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC, utilizing a C18 column, is commonly employed. The method's versatility allows for the separation of the target compound from starting materials, by-products, and degradation products.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid additive like formic acid or trifluoroacetic acid to ensure good peak shape for the basic piperidine (B6355638) moieties. sielc.comhelixchrom.comnih.gov Detection is frequently accomplished using a UV detector, as the benzyl (B1604629) group provides a suitable chromophore with absorption maxima around 206 nm and 256 nm. sielc.comnist.gov For quantitative analysis, a calibration curve is constructed using certified reference standards. The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) can be utilized for the analysis of this compound, particularly for assessing volatile impurities. Due to the compound's relatively high boiling point and polarity, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. osti.gov However, direct injection is also feasible. A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase.
GC coupled with a Flame Ionization Detector (FID) is suitable for purity analysis, while coupling with a Mass Spectrometer (MS) provides structural information for impurity identification. rsc.org Method development would involve optimizing the temperature program of the GC oven to ensure adequate separation of all components.
Table 2: Representative GC Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | FID or MS |
| Detector Temperature | 310 °C (FID) |
The structure of this compound contains multiple chiral centers at the 3 and 5 positions of the piperidine ring, leading to the possibility of several stereoisomers (enantiomers and diastereomers). Chiral chromatography is indispensable for separating these stereoisomers and determining the enantiomeric and diastereomeric purity of a sample.
This can be achieved using chiral HPLC with a chiral stationary phase (CSP). youtube.commdpi.com Polysaccharide-based CSPs are often effective in resolving stereoisomers of such compounds. The separation relies on the differential interactions between the enantiomers and the chiral selector in the stationary phase. youtube.com Alternatively, diastereomers can sometimes be separated on standard achiral columns (like C18 or silica), as they have different physical properties. nih.govchromatographytoday.comresearchgate.net Another approach involves derivatizing the compound with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. iitr.ac.ingoogle.comnih.gov
Table 3: Example Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) with a basic or acidic modifier |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Quantitative Spectroscopic Methods (e.g., qNMR, UV-Vis Spectrophotometry)
Quantitative spectroscopic methods provide an alternative or complementary approach to chromatography for determining the concentration and purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound. nih.govnih.gov In a typical ¹H qNMR experiment, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. emerypharma.comox.ac.uk By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy. researchgate.net
UV-Vis spectrophotometry can be used for quantitative analysis, provided that this compound is the only component in the solution that absorbs at the analytical wavelength. The presence of the benzyl group gives rise to characteristic UV absorption. shimadzu.com A calibration curve based on Beer-Lambert's law is created by measuring the absorbance of a series of solutions with known concentrations. This method is simpler and faster than chromatography but is less specific and susceptible to interference from UV-absorbing impurities.
Development of Specialized Detection Methods for Research Applications
For advanced research applications, such as metabolite identification or trace-level detection in complex matrices, more specialized detection methods are often developed.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective techniques. mdpi.com These methods couple the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the determination of the molecular weight of the parent compound and its fragments. This is invaluable for structural elucidation of unknown impurities or metabolites. acs.org
Capillary Electrophoresis (CE) is another powerful separation technique that can be adapted for the analysis of chiral compounds like this compound. nih.govwvu.edu By adding a chiral selector to the buffer, enantiomeric separation can be achieved with high efficiency. nih.gov Furthermore, the development of novel immunosensors or other biosensor-based methods could offer rapid and highly specific detection in biological samples, although this would require the generation of specific antibodies. mdpi.comresearchgate.net
Future Research Directions and Unexplored Avenues for 1 Benzyl 3,5 Dimethyl 1,4 Bipiperidine
Discovery of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The development of new and improved methods for the synthesis of complex molecules like 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is a cornerstone of modern organic chemistry. Future research in this area will likely focus on strategies that offer higher yields, reduced reaction times, and greater control over the stereochemical outcomes.
Key Research Thrusts:
Catalytic C-N and C-C Bond Formation: Exploration of transition-metal-catalyzed cross-coupling reactions could provide more direct and efficient routes to constructing the 1,4'-bipiperidine core. mdpi.com For instance, methodologies like the Buchwald-Hartwig amination could be adapted to form the C-N bond between the two piperidine (B6355638) rings.
Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for this compound could lead to a more scalable and reproducible manufacturing process.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Screening for or engineering enzymes that can catalyze key steps in the synthesis of this bipiperidine derivative could offer unparalleled selectivity and milder reaction conditions.
Hypothetical Comparison of Synthetic Routes:
| Method | Key Features | Potential Advantages | Potential Challenges |
| Traditional Multistep Synthesis | Relies on classical reactions like reductive amination and nucleophilic substitution. | Well-established and understood. | Often involves multiple steps, leading to lower overall yields and more waste. |
| Catalytic Cross-Coupling | Employs transition metal catalysts (e.g., Palladium, Copper) to form key bonds. | Can significantly shorten synthetic routes and improve efficiency. | Catalyst cost and removal from the final product can be concerns. |
| Flow Chemistry | Reactions are carried out in a continuous stream through a reactor. | Improved control over reaction parameters, enhanced safety, and scalability. | Requires specialized equipment and optimization of flow conditions. |
Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of byproducts. Future research will likely employ a combination of experimental and computational techniques to probe these mechanisms in detail.
Areas for Investigation:
In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance) can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data can provide invaluable insights into the kinetics and mechanism of a reaction.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, helping to identify the most likely reaction pathways and the structures of transition states and intermediates.
Isotope Labeling Studies: By selectively replacing certain atoms with their isotopes (e.g., replacing hydrogen with deuterium), it is possible to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Advanced Studies on Conformational Dynamics and Stereochemical Influences
The three-dimensional structure of this compound is complex, with multiple stereocenters and the potential for various conformational isomers. A detailed understanding of its conformational dynamics and the influence of its stereochemistry on its properties is a critical area for future research.
Key Research Questions:
What are the preferred conformations of the two piperidine rings?
How does the bulky benzyl (B1604629) group on one of the nitrogen atoms influence the conformational equilibrium?
What is the relative orientation of the two piperidine rings with respect to each other?
Potential Analytical Techniques:
| Technique | Information Gained |
| Variable Temperature NMR (VT-NMR) | Can be used to study dynamic processes such as ring inversion and rotation around single bonds, providing information on the energy barriers between different conformations. |
| X-ray Crystallography | Provides a definitive, solid-state structure of the molecule, revealing the precise bond lengths, bond angles, and torsion angles. |
| Molecular Mechanics and Molecular Dynamics Simulations | Computational methods that can be used to explore the conformational landscape of the molecule and predict the relative energies of different conformers. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
Future Applications for this compound:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic pathways. chemcopilot.comchemical.aiarxiv.orgnih.govcomputabio.com These tools are trained on vast databases of chemical reactions and can often identify non-intuitive disconnections that may not be apparent to a human chemist. chemcopilot.com
Property Prediction: ML models can be trained to predict a wide range of chemical and physical properties, such as solubility, boiling point, and even biological activity, based on the molecular structure. This can help to prioritize synthetic targets and guide molecular design.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a large parameter space (e.g., temperature, concentration, catalyst loading) to find the conditions that maximize yield and minimize impurities.
Exploration of its Utility in Emerging Fields of Chemical Science
As new areas of chemistry emerge, there are opportunities to explore the utility of existing molecules in novel contexts. For this compound, its structural features suggest potential applications in fields such as photochemistry and electrochemistry.
Potential Areas of Exploration:
Photochemistry: The presence of the benzyl group, which contains a chromophore (the benzene (B151609) ring), suggests that the molecule may exhibit interesting photochemical properties. Future research could investigate its fluorescence or its potential to undergo photochemical reactions, such as cycloadditions or rearrangements, upon exposure to light.
Electrochemistry: The nitrogen atoms in the piperidine rings are redox-active, meaning they can be oxidized or reduced. Electrochemical methods could be explored for the synthesis or functionalization of this compound. nih.govsoton.ac.uk For example, anodic oxidation could be used to generate a reactive intermediate that could then be trapped by a nucleophile. soton.ac.uk Furthermore, the electrochemical properties of this compound could be relevant for applications in areas such as organic electronics or as a redox mediator.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine to minimize racemization and byproducts?
Methodological Answer:
- Base Selection : Use tertiary amines like N-methylpiperidine to reduce urethane formation and racemization during peptide coupling or analogous reactions. This is critical for chiral integrity in bipiperidine derivatives .
- Mixed Anhydride Approach : Employ mixed anhydrides (e.g., from chloroformate derivatives) to enhance reaction efficiency. Monitor reaction pH to avoid side reactions like over-alkylation .
- Temperature Control : Maintain sub-0°C conditions during anhydride activation to suppress racemization.
Q. How should researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to resolve closely related impurities .
- Spectroscopic Confirmation : Compare H/C NMR spectra with PubChem-derived data (e.g., InChIKey: XWSINDZIARKWDJ-UHFFFAOYSA-N for analogous benzylpiperidine derivatives) .
- Elemental Analysis : Verify C/H/N ratios against theoretical values (e.g., molecular formula C₁₉H₂₈N₂).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data for this compound under varying solvent systems?
Methodological Answer:
- Factorial Design : Apply a 2³ factorial design to isolate variables (e.g., solvent polarity, temperature, catalyst loading). Use ANOVA to identify statistically significant factors .
- Contradiction Analysis : If polar aprotic solvents (e.g., DMF) yield inconsistently, check for residual water content via Karl Fischer titration, as trace moisture can hydrolyze intermediates .
- Replicate Studies : Conduct ≥3 independent trials to distinguish experimental error from systemic issues.
Q. What computational strategies are recommended to model the steric effects of the benzyl and methyl groups in this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Use COMSOL Multiphysics or Gaussian to simulate steric hindrance in transition states. Parameterize force fields with PubChem’s 3D structural data (e.g., InChI=1S/C18H18N4O5...) .
- Docking Studies : Map the compound’s binding affinity to biological targets (e.g., GPCRs) using AutoDock Vina, incorporating torsional flexibility of the bipiperidine core .
Q. How can researchers address discrepancies between theoretical and experimental pKa values for the tertiary amine in this compound?
Methodological Answer:
- Buffer Calibration : Prepare ammonium acetate buffers (pH 6.5) with 10% acetic acid to standardize potentiometric titrations .
- Computational pKa Prediction : Cross-validate results using SPARC or ACD/Labs software, adjusting solvation models for non-aqueous media .
- Ion-Selective Electrodes : Validate experimental pKa with ion-specific electrodes to mitigate solvent effects .
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
Methodological Answer:
- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
- Membrane Technologies : Explore enantioselective polymer membranes (e.g., cyclodextrin-functionalized) for large-scale resolution .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in academic labs?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
